2-(4-nitro-1H-pyrazol-1-yl)aniline CAS number and molecular weight
2-(4-nitro-1H-pyrazol-1-yl)aniline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-nitro-1H-pyrazol-1-yl)aniline is a heterocyclic compound featuring a nitro-substituted pyrazole ring linked to an aniline moiety. This molecular architecture is of significant interest in medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[1] The introduction of a nitro group, a potent electron-withdrawing group, can significantly modulate the electronic properties and reactivity of the molecule, potentially enhancing its biological efficacy or tuning its characteristics for materials applications. The aniline fragment provides a versatile handle for further chemical modifications, allowing for the synthesis of a broad array of derivatives.
This technical guide provides a comprehensive overview of 2-(4-nitro-1H-pyrazol-1-yl)aniline, including its chemical identity, a proposed synthetic pathway, expected spectroscopic characteristics, and a discussion of its potential applications in drug discovery and beyond.
Molecular Identity
| Property | Value |
| Molecular Formula | C₉H₈N₄O₂ |
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 2-(4-nitro-1H-pyrazol-1-yl)aniline |
| Canonical SMILES | C1=CC=C(C(=C1)N)N2C=C(C=N2)[O-] |
Synthesis and Mechanism
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline can be approached through several established methods for N-arylation of pyrazoles. A plausible and efficient route involves the copper-catalyzed cross-coupling of 4-nitro-1H-pyrazole with 2-bromoaniline or 2-iodoaniline, a variation of the Ullmann condensation.
Proposed Synthetic Protocol
Reaction: Copper-Catalyzed N-Arylation of 4-nitro-1H-pyrazole
Caption: Proposed synthesis workflow for 2-(4-nitro-1H-pyrazol-1-yl)aniline.
Step-by-Step Methodology:
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Preparation: To an oven-dried reaction vessel, add 4-nitro-1H-pyrazole (1.0 eq), 2-bromoaniline (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
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Reaction Setup: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
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Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the reaction mixture.
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Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Insights: The reaction likely proceeds via an oxidative addition of the aryl halide to the copper(I) catalyst, followed by coordination of the deprotonated 4-nitro-1H-pyrazole. Reductive elimination then yields the desired N-arylated product and regenerates the copper(I) catalyst. The use of a ligand like L-proline can stabilize the copper catalyst and facilitate the coupling.
Spectroscopic Characterization (Predicted)
Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated for 2-(4-nitro-1H-pyrazol-1-yl)aniline:
| Technique | Expected Features |
| ¹H NMR | - Aniline NH₂: A broad singlet in the region of δ 5.0-6.0 ppm. - Aromatic Protons (Aniline Ring): Multiplets between δ 6.5 and 7.5 ppm. - Pyrazole Protons: Two distinct singlets or doublets for the C3-H and C5-H protons of the pyrazole ring, likely in the region of δ 8.0-9.0 ppm. |
| ¹³C NMR | - Aromatic Carbons (Aniline Ring): Signals in the range of δ 115-150 ppm. - Pyrazole Carbons: Signals for C3, C4, and C5 of the pyrazole ring, with the carbon bearing the nitro group (C4) being significantly deshielded. |
| IR Spectroscopy | - N-H Stretching (Aniline): Two bands in the region of 3300-3500 cm⁻¹. - N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. - C=N and C=C Stretching: Bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): An exact mass corresponding to the molecular formula C₉H₈N₄O₂. |
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 2-(4-nitro-1H-pyrazol-1-yl)aniline suggest its potential utility in several areas of research and development.
Anticancer Drug Development
The pyrazole nucleus is a key component of several anticancer agents.[2] The presence of the nitro group can enhance the electrophilicity of the molecule, potentially leading to interactions with biological nucleophiles in cancer cells. Furthermore, the aniline moiety provides a point for the attachment of other pharmacophores to develop multi-target agents.
Antimicrobial Agents
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[3] The combination of the pyrazole and nitroaromatic motifs may lead to compounds with potent antibacterial and antifungal properties. The nitro group can be bioreduced in hypoxic environments, a characteristic of some bacterial infections, to generate reactive nitrogen species that are toxic to the microbes.
Anti-inflammatory Drugs
Certain pyrazole-containing compounds are known to exhibit anti-inflammatory effects.[2] The development of novel anti-inflammatory agents remains a priority in drug discovery, and 2-(4-nitro-1H-pyrazol-1-yl)aniline could serve as a scaffold for the synthesis of new candidates.
Caption: Potential applications of 2-(4-nitro-1H-pyrazol-1-yl)aniline.
Energetic Materials
Nitropyrazole compounds are a class of energetic materials known for their high energy, high density, and relative insensitivity.[4] 2-(4-nitro-1H-pyrazol-1-yl)aniline could serve as a precursor for the synthesis of more complex high-nitrogen energetic materials through diazotization and further reactions of the amino group.
Safety and Handling
As with any novel chemical compound, 2-(4-nitro-1H-pyrazol-1-yl)aniline should be handled with appropriate safety precautions. Nitroaromatic compounds can be toxic and potentially mutagenic. The use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-(4-nitro-1H-pyrazol-1-yl)aniline represents a promising molecular scaffold for the development of new therapeutic agents and advanced materials. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications based on the well-established chemistry and biological activity of its constituent moieties. Further research into this and related compounds is warranted to fully elucidate their properties and potential for innovation.
References
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Asian Journal of Chemistry. (2022). Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. [Link]
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ACS Omega. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
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Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
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PMC. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][6][7]triazin-7(6H). [Link]
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PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. [Link]
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Journal of Pharmacy and Chemistry. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]
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MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
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